2-chloro-N-(2-methylquinolin-8-yl)benzamide
Overview
Description
2-chloro-N-(2-methylquinolin-8-yl)benzamide is an organic compound with the molecular formula C17H13ClN2O. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both quinoline and benzamide moieties in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The 2-methylquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amidation: The chlorinated quinoline derivative is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran.
Major Products
Substitution: Formation of N-(2-methylquinolin-8-yl)benzamide derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of N-(2-methylquinolin-8-yl)benzylamine.
Scientific Research Applications
2-chloro-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: The compound is used to study the interaction of quinoline derivatives with various biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the benzamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methylquinolin-8-yl)acetamide
- 5-chloro-2-methoxy-N-(2-methylquinolin-8-yl)benzamide
Uniqueness
2-chloro-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chlorine and benzamide groups enhances its potential as a versatile scaffold for drug design and development.
Properties
IUPAC Name |
2-chloro-N-(2-methylquinolin-8-yl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-11-9-10-12-5-4-8-15(16(12)19-11)20-17(21)13-6-2-3-7-14(13)18/h2-10H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJUWMLXWEUAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3Cl)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.